molecular formula C10H13BrO3S B8452705 3-(4-Bromophenyl)propyl methanesulphonate

3-(4-Bromophenyl)propyl methanesulphonate

Cat. No. B8452705
M. Wt: 293.18 g/mol
InChI Key: BGKIHAFPNMDREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)propyl methanesulphonate is a useful research compound. Its molecular formula is C10H13BrO3S and its molecular weight is 293.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)propyl methanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)propyl methanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromophenyl)propyl methanesulphonate

Molecular Formula

C10H13BrO3S

Molecular Weight

293.18 g/mol

IUPAC Name

3-(4-bromophenyl)propyl methanesulfonate

InChI

InChI=1S/C10H13BrO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

BGKIHAFPNMDREB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(4-Bromophenyl)propan-1-ol (500 g, 2.30 mol) and diisopropylethylamine (312 g, 2.40 mol) in anhydrous dichloromethane (4 L) at 0˜5° C. was added dropwise methanesulphonyl chloride (280 g, 2.40 mol) slowly. After addition, the reaction mixture was stirred for 1 hour at 0˜5° C. The reaction mixture was washed with brine (1 L) twice. The organic phase was concentrated in vacuo to afford the subtitle compound (i) (667 g). HPLC Retention Time=1.353 min.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Bromophenyl)propan-1-ol (335 g) and dichloromethane (2.5 L) was charged into Reactor 1. Reactor 1 was adjusted to −10 to 0° C. Triethylamine (205 g) was charged into Reactor 1. Methanesulphonyl chloride (272.7 g) was added dropwise into Reactor 1 maintaining contents at <0° C. Reactor 1 was stirred at −5 to 5° C. for 1 h then analysed for reaction completion. The organic layer was washed with water (1 L) and saturated NaCl solution (1 L). The organic layer was evaporated down to dryness to give 3-(4-bromophenyl)propyl methanesulfonate (418 g).
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
272.7 g
Type
reactant
Reaction Step Two
Quantity
205 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-(4-bromophenyl)propan-1-ol (6.17 g, 28.69 mmol) in dichloromethane (40 ml) was added triethylamine (4.80 ml, 34.42 mmol) and methanesulfonyl chloride (2.68 ml, 34.42 mmol). Reaction mixture stirred at RT under nitrogen overnight. The reaction mixture was evaporated to dryness and partitioned between EtOAc (50 mL) and water (25 mL), the aqueous portion was extracted with EtOAc (2×25 mL). Combined organics washed with 2M hydrochloric acid (2×25 mL) and saturated brine (25 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford the sub-title compound. Yield: 8.60 g
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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